HAT-Domain Targeting vs. BRD and EP300-Selective Degraders
dCE-1 is a first-in-class PROTAC that recruits CRBN to the histone acetyltransferase (HAT) domain of both CBP and EP300, leading to their dual degradation [1]. This contrasts sharply with the structurally distinct degrader dCE-2, which targets the bromodomain (BRD) of these proteins, and with JQAD1, which is a potent but EP300-selective degrader that spares CBP [2] . The differential domain targeting results in unique degradation profiles and downstream effects.
| Evidence Dimension | Target protein and domain specificity |
|---|---|
| Target Compound Data | Degrades both CBP and EP300 by binding to the HAT domain. |
| Comparator Or Baseline | dCE-2: Degrades CBP/EP300 by binding to the BRD domain. JQAD1: Selectively degrades EP300, with no significant effect on CBP. |
| Quantified Difference | dCE-1 is the only molecule among these three that induces degradation via HAT-domain engagement. JQAD1 shows >100-fold selectivity for EP300 over CBP. |
| Conditions | Comparative structural and biochemical analysis. |
Why This Matters
Selection of dCE-1 is critical for studies focused on the HAT domain's role in CBP/EP300 function, enabling investigation of phenotypes unattainable with BRD-targeting or EP300-selective degraders.
- [1] Cheng-Sánchez I, Gosselé KA, Palaferri L, Kirillova MS, Nevado C. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain. ACS Med Chem Lett. 2024;15(3):355-361. doi:10.1021/acsmedchemlett.3c00490 View Source
- [2] Cheng-Sánchez I, Gosselé KA, Palaferri L, Laul E, Riccabella G, Nevado C. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. JACS Au. 2024;4(9):3466-3474. doi:10.1021/jacsau.4c00292 View Source
